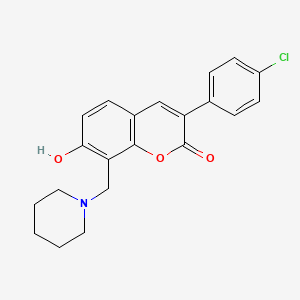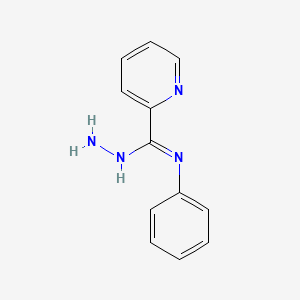
N-phenyl-2-pyridinecarbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-pyridinecarbohydrazonamide (PPCA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. PPCA is a hydrazone derivative of pyridinecarboxylic acid that has a molecular formula of C12H11N4O. In
Aplicaciones Científicas De Investigación
N-phenyl-2-pyridinecarbohydrazonamide has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. N-phenyl-2-pyridinecarbohydrazonamide has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-phenyl-2-pyridinecarbohydrazonamide induces apoptosis in cancer cells by activating caspases and inducing DNA damage. N-phenyl-2-pyridinecarbohydrazonamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
N-phenyl-2-pyridinecarbohydrazonamide has also been studied for its potential applications in material science. N-phenyl-2-pyridinecarbohydrazonamide can be used as a ligand for the synthesis of metal complexes that exhibit interesting properties such as luminescence and magnetic properties. N-phenyl-2-pyridinecarbohydrazonamide can also be used as a precursor for the synthesis of porous materials that have potential applications in gas storage and separation.
Mecanismo De Acción
The mechanism of action of N-phenyl-2-pyridinecarbohydrazonamide as an anticancer agent involves the induction of apoptosis in cancer cells. N-phenyl-2-pyridinecarbohydrazonamide activates caspases, which are enzymes that play a key role in the execution of apoptosis. N-phenyl-2-pyridinecarbohydrazonamide also induces DNA damage, which triggers the activation of the tumor suppressor protein p53. Activation of p53 leads to the transcription of genes that promote apoptosis and inhibit cell proliferation.
N-phenyl-2-pyridinecarbohydrazonamide also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels. N-phenyl-2-pyridinecarbohydrazonamide binds to the receptor for VEGF, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
N-phenyl-2-pyridinecarbohydrazonamide has been shown to exhibit low toxicity in vitro and in vivo. N-phenyl-2-pyridinecarbohydrazonamide does not cause significant damage to normal cells, indicating its potential as a selective anticancer agent. N-phenyl-2-pyridinecarbohydrazonamide has also been shown to exhibit good stability in various biological media, indicating its potential as a drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-2-pyridinecarbohydrazonamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential as a selective anticancer agent. However, N-phenyl-2-pyridinecarbohydrazonamide also has some limitations, including its relatively low potency compared to other anticancer agents and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-phenyl-2-pyridinecarbohydrazonamide. One direction is the optimization of the synthesis method to improve the purity and yield of N-phenyl-2-pyridinecarbohydrazonamide. Another direction is the development of more potent derivatives of N-phenyl-2-pyridinecarbohydrazonamide that exhibit improved anticancer activity. Another direction is the investigation of the mechanism of action of N-phenyl-2-pyridinecarbohydrazonamide in more detail, particularly the downstream signaling pathways that are activated by N-phenyl-2-pyridinecarbohydrazonamide. Finally, the potential applications of N-phenyl-2-pyridinecarbohydrazonamide in material science should be explored further, particularly its potential as a ligand for the synthesis of metal complexes and its potential as a precursor for the synthesis of porous materials.
Métodos De Síntesis
N-phenyl-2-pyridinecarbohydrazonamide can be synthesized through the reaction between 2-pyridinecarboxylic acid hydrazide and phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields N-phenyl-2-pyridinecarbohydrazonamide as a white crystalline solid with a melting point of 218-220 °C. The purity and yield of N-phenyl-2-pyridinecarbohydrazonamide can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Propiedades
IUPAC Name |
N-amino-N'-phenylpyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-16-12(11-8-4-5-9-14-11)15-10-6-2-1-3-7-10/h1-9H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOKPFWGLGHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=N2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylpicolinehydrazonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

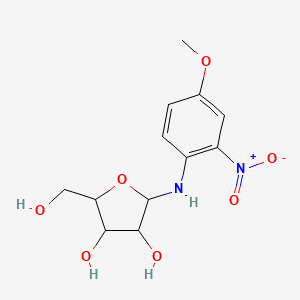
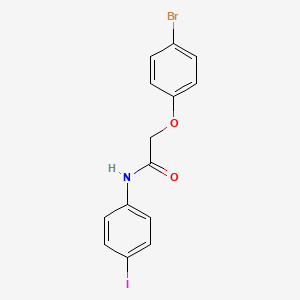
![2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B5914825.png)
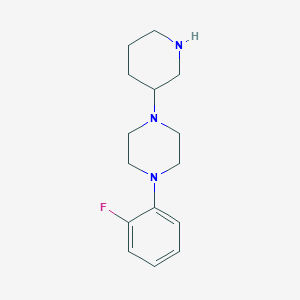
![7-acetyl-6-[4-(benzyloxy)phenyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914837.png)
![7-acetyl-3-(allylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914840.png)
![7-acetyl-3-(methylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914848.png)
![N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5914855.png)
![methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5914867.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914879.png)
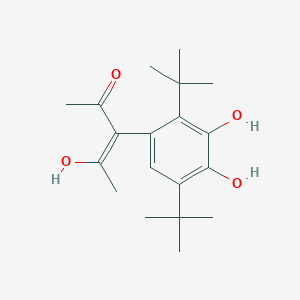
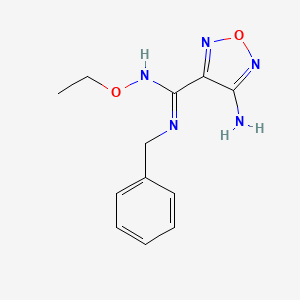
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
